molecular formula C12H9N3O2S2 B2644206 N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 1021082-91-6

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2644206
CAS No.: 1021082-91-6
M. Wt: 291.34
InChI Key: QGSJZKIVJOCLBF-UHFFFAOYSA-N
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Description

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring, an oxadiazole ring, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse applications in various fields such as biology, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene moieties. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The thiophene groups can be introduced through various coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scalability. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenated thiophene derivatives and strong bases or acids are typically used.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes. For example, it could act as a kinase inhibitor, modulating signaling pathways that control cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-carboxylic acid.

    Oxadiazole derivatives: Compounds such as 1,3,4-oxadiazole-2-thiol and 1,3,4-oxadiazole-2-amine.

Uniqueness

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both thiophene and oxadiazole rings in a single molecule allows for diverse reactivity and potential therapeutic applications that are not observed in simpler analogs.

This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S2/c16-11(9-4-2-6-19-9)13-12-15-14-10(17-12)7-8-3-1-5-18-8/h1-6H,7H2,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSJZKIVJOCLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=NN=C(O2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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